molecular formula C6H8N2O B111962 (3-Aminopyridin-4-yl)methanol CAS No. 152398-05-5

(3-Aminopyridin-4-yl)methanol

Cat. No.: B111962
CAS No.: 152398-05-5
M. Wt: 124.14 g/mol
InChI Key: VXHFPFMVXWCZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopyridin-4-yl)methanol is a heterocyclic compound with the molecular formula C6H8N2O It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a hydroxymethyl group at the fourth position of the pyridine ring

Safety and Hazards

“(3-Aminopyridin-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyridin-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 3-nitropyridine-4-carboxaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitropyridine-4-carboxaldehyde in the presence of a suitable catalyst such as palladium on carbon. This method offers the advantage of scalability and higher yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (3-Aminopyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: 3-Aminopyridine-4-carboxaldehyde, 3-Aminopyridine-4-carboxylic acid.

    Reduction: this compound.

    Substitution: Substituted derivatives of this compound.

Comparison with Similar Compounds

  • (2-Aminopyridin-4-yl)methanol
  • (4-Aminopyridin-3-yl)methanol
  • (2-Amino-5-iodopyridin-3-yl)methanol

Comparison: (3-Aminopyridin-4-yl)methanol is unique due to the specific positioning of the amino and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers and analogs. For example, the presence of the amino group at the third position allows for specific interactions in biological systems that are not possible with other isomers .

Properties

IUPAC Name

(3-aminopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHFPFMVXWCZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565949
Record name (3-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152398-05-5
Record name (3-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Aminoisonicotinic acid (1 g, 7.24 mmol) was carefully added in 3 aliquots to a slurry of LiAlH4 (0.99 g, 26.1 mmol) in dry tetrahydrofuran (40 ml). The resulting mixture was stirred at 15° C. overnight. After cooling in an ice bath, the reaction mixture was quenched with careful addition of water (1 ml) dropwise, followed by 15% aqueous NaOH (1 ml), and then water (3 ml). The resulting solid was filtered, and washed several times with tetrahydrofuran. The filtrate was concentrated to give oil, which was purified by flash chromatography on silica gel using 5% CH3OH(NH3)/ethyl acetate as eluent to yield the title compound as a yellow oil. 610 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminopyridin-4-yl)methanol
Reactant of Route 2
(3-Aminopyridin-4-yl)methanol
Reactant of Route 3
(3-Aminopyridin-4-yl)methanol
Reactant of Route 4
(3-Aminopyridin-4-yl)methanol
Reactant of Route 5
(3-Aminopyridin-4-yl)methanol
Reactant of Route 6
(3-Aminopyridin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.